

Application Note: Quantitative Analysis of Rubratoxin B in Animal Feed using HPLC-UV

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Compound of Interest		
Compound Name:	Rubratoxin B	
Cat. No.:	B10752257	Get Quote

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Abstract

This application note details a robust and validated method for the quantitative analysis of **Rubratoxin B** in animal feed matrices using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The protocol provides a comprehensive workflow, including sample preparation using solid-phase extraction (SPE), chromatographic conditions, and method validation parameters according to ICH guidelines. This method is suitable for the routine monitoring of **Rubratoxin B** contamination in feed samples, ensuring animal safety and regulatory compliance.

Introduction

Rubratoxin B is a toxic secondary metabolite produced by fungi of the Penicillium genus, notably Penicillium rubrum and P. purpurogenum.[1] Contamination of animal feed with Rubratoxin B is a significant concern due to its potent hepatotoxic, nephrotoxic, and teratogenic effects.[2] Accurate and reliable quantification of this mycotoxin is crucial for risk assessment and ensuring the safety of the feed supply chain. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a sensitive, specific, and cost-effective analytical solution for this purpose. This application note presents a detailed protocol for the extraction, cleanup, and quantification of Rubratoxin B.

Chemical Properties of **Rubratoxin B**:



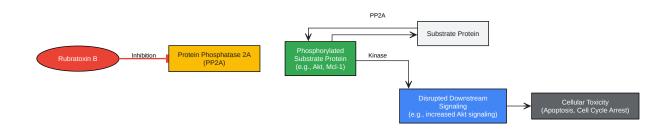
• Formula: C₂₆H₃₀O₁₁

Molar Mass: 518.51 g/mol

Stability: Stable at room temperature.[3]

Signaling Pathway of Rubratoxin B Toxicity

Rubratoxin B exerts its toxic effects primarily through the inhibition of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in regulating numerous cellular signaling pathways.[4][5] Inhibition of PP2A leads to the hyperphosphorylation of its substrate proteins, disrupting cellular homeostasis and leading to apoptosis and cell cycle arrest. Key pathways affected include the PI3K/Akt and MAPK signaling cascades, which are critical for cell survival and proliferation.



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Caption: **Rubratoxin B** inhibits PP2A, leading to hyperphosphorylation and cellular toxicity.

Experimental Protocols Materials and Reagents

- Rubratoxin B standard (≥98% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)



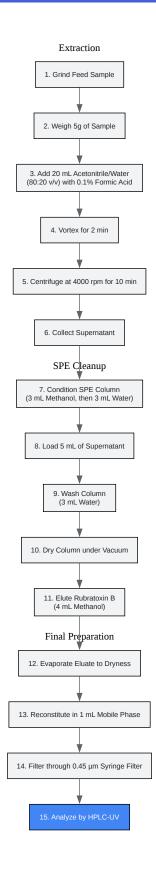
- Water (HPLC grade)
- Formic acid (≥98%)
- ISOLUTE® Myco SPE columns (or equivalent)
- 0.45 µm Syringe filters (PTFE)

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol is optimized for the extraction of **Rubratoxin B** from animal feed matrices.

Workflow Diagram:





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Caption: Workflow for the extraction and cleanup of **Rubratoxin B** from animal feed.



Detailed Protocol:

• Sample Homogenization: Grind a representative portion of the animal feed sample to a fine powder (to pass through a 1 mm sieve).

Extraction:

- Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 20 mL of extraction solvent (Acetonitrile: Water, 80:20 v/v, with 0.1% formic acid).
- Vortex vigorously for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Carefully collect the supernatant.
- Solid-Phase Extraction (SPE) Cleanup:
 - Conditioning: Condition an SPE column by passing 3 mL of methanol followed by 3 mL of water. Do not allow the column to go dry.
 - Loading: Load 5 mL of the collected supernatant onto the SPE column at a flow rate of approximately 1-2 mL/min.
 - Washing: Wash the column with 3 mL of water to remove polar interferences.
 - Drying: Dry the column under a vacuum for 5 minutes to remove excess water.
 - Elution: Elute **Rubratoxin B** from the column with 4 mL of methanol into a clean collection tube.

Final Preparation:

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1.0 mL of the HPLC mobile phase.
- Filter the reconstituted sample through a 0.45 μm PTFE syringe filter into an HPLC vial.



HPLC-UV Analysis

The chromatographic separation is performed on a C18 reversed-phase column.

Chromatographic Conditions:

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 μm) or equivalent
Mobile Phase	Acetonitrile : Water : Acetic Acid (50:49:1, v/v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30°C
UV Detection	254 nm
Run Time	10 minutes

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Specificity

Specificity was determined by analyzing blank feed matrix extracts and spiked samples. The chromatograms showed no interfering peaks at the retention time of **Rubratoxin B**, demonstrating the method's specificity.

Linearity, LOD, and LOQ

Linearity was evaluated by constructing a calibration curve with seven concentrations of **Rubratoxin B** standard. The limit of detection (LOD) and limit of quantification (LOQ) were



determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

Table 1: Linearity and Sensitivity Data (Illustrative)

Parameter	Result
Linear Range	0.05 - 5.0 μg/mL
Correlation Coefficient (r²)	> 0.999
LOD	0.015 μg/mL
LOQ	0.05 μg/mL

Accuracy and Precision

Accuracy was assessed through recovery studies by spiking blank feed matrix at three different concentration levels. Precision was evaluated as repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the relative standard deviation (%RSD).

Table 2: Accuracy and Precision Data (Illustrative)

Spiked Conc. (µg/g)	Recovery (%) (n=6)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
0.1	92.5	3.1	4.5
1.0	95.8	2.5	3.8
5.0	98.2	1.8	2.9

Results and Discussion

The developed HPLC-UV method provides a reliable and accurate means for quantifying **Rubratoxin B** in animal feed. The sample preparation procedure, incorporating SPE, effectively removes matrix interferences, leading to a clean chromatogram and accurate quantification. The validation data demonstrates that the method is linear, sensitive, accurate, and precise, meeting the typical requirements for routine mycotoxin analysis. The retention time for **Rubratoxin B** under the specified conditions is approximately 5.8 minutes.



Conclusion

This application note describes a validated HPLC-UV method for the quantitative determination of **Rubratoxin B** in animal feed. The protocol is straightforward, robust, and employs common laboratory equipment and reagents. It is well-suited for quality control laboratories and research institutions involved in monitoring mycotoxin contamination in agricultural commodities.

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